molecular formula C10H11BrN2O3 B8795723 Ethyl 2-(5-bromonicotinamido)acetate

Ethyl 2-(5-bromonicotinamido)acetate

Cat. No. B8795723
M. Wt: 287.11 g/mol
InChI Key: RWFBKRMICKRKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromonicotinamido)acetate is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-(5-bromonicotinamido)acetate

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-[(5-bromopyridine-3-carbonyl)amino]acetate

InChI

InChI=1S/C10H11BrN2O3/c1-2-16-9(14)6-13-10(15)7-3-8(11)5-12-4-7/h3-5H,2,6H2,1H3,(H,13,15)

InChI Key

RWFBKRMICKRKEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromonicotinic acid (4 g, 0.02 mol) in thionyl chloride (25 mL) was heated under reflux for 4 h. The excess thionyl chloride was removed under reduced pressure to provide 5-bromonicotinyl chloride which was used without further purification. To 5-bromonicotinyl chloride (3.5 g, 13.6 mmol) was added glycine ethylester (2.1 g, 20.3 mmol) and diisopropyl ethyl amine (2.6 g, 20.1 mmol) in THF (70 mL) and the reaction mixture stirred at RT for 16 h. The reaction mixture was diluted with EtOAc and washed with brine solution. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure and the residue was purified by silica gel column chromatography using 25% EtOAc in hexane to provide ethyl 2-(5-bromonicotinamido)acetate 1.2 g (33%) as a brown solid. LCMS Method T: retention time 1.28 min; [M+1]=288.2
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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